dTDP-3-dehydro-6-deoxy-alpha-D-glucose

Ketoisomerase Substrate specificity Deoxysugar biosynthesis

dTDP-3-dehydro-6-deoxy-alpha-D-glucose (also referred to as TDP-3-keto-6-deoxy-D-glucose or dTDP-3-oxo-6-deoxy-D-glucose) is a nucleotide-activated deoxysugar intermediate critical to the biosynthesis of D-mycaminose and related 3-amino-3,6-dideoxyhexoses found in macrolide antibiotics. This compound occupies a pivotal branchpoint in deoxysugar metabolism, directly downstream of the common intermediate dTDP-4-dehydro-6-deoxy-alpha-D-glucose and upstream of pathway-specific transamination and N-methylation steps.

Molecular Formula C16H24N2O15P2
Molecular Weight 546.31 g/mol
Cat. No. B1216110
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamedTDP-3-dehydro-6-deoxy-alpha-D-glucose
Molecular FormulaC16H24N2O15P2
Molecular Weight546.31 g/mol
Structural Identifiers
SMILESCC1C(C(=O)C(C(O1)OP(=O)(O)OP(=O)(O)OCC2C(CC(O2)N3C=C(C(=O)NC3=O)C)O)O)O
InChIInChI=1S/C16H24N2O15P2/c1-6-4-18(16(24)17-14(6)23)10-3-8(19)9(31-10)5-29-34(25,26)33-35(27,28)32-15-13(22)12(21)11(20)7(2)30-15/h4,7-11,13,15,19-20,22H,3,5H2,1-2H3,(H,25,26)(H,27,28)(H,17,23,24)/t7-,8+,9-,10-,11-,13-,15-/m1/s1
InChIKeyGTUIYEAZCHHLMA-BGLXAFIRSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

dTDP-3-dehydro-6-deoxy-alpha-D-glucose: A Key Branchpoint Intermediate for Deoxysugar Biosynthesis


dTDP-3-dehydro-6-deoxy-alpha-D-glucose (also referred to as TDP-3-keto-6-deoxy-D-glucose or dTDP-3-oxo-6-deoxy-D-glucose) is a nucleotide-activated deoxysugar intermediate critical to the biosynthesis of D-mycaminose and related 3-amino-3,6-dideoxyhexoses found in macrolide antibiotics [1][2]. This compound occupies a pivotal branchpoint in deoxysugar metabolism, directly downstream of the common intermediate dTDP-4-dehydro-6-deoxy-alpha-D-glucose and upstream of pathway-specific transamination and N-methylation steps [3]. Its unique 3-keto configuration distinguishes it from the more prevalent 4-keto isomer and establishes it as an essential substrate for a distinct class of pyridoxal-phosphate-dependent aminotransferases [4].

Key branchpoint intermediate in deoxysugar biosynthesis
Exclusive substrate for C-3 aminotransferase (TylB)
Committed precursor for D-mycaminose and 3-amino sugars

Why dTDP-4-dehydro-6-deoxy-alpha-D-glucose or dTDP-D-glucose Cannot Replace dTDP-3-dehydro-6-deoxy-alpha-D-glucose


The deoxysugar biosynthetic network is characterized by strict substrate specificity at key enzymatic branchpoints. dTDP-3-dehydro-6-deoxy-alpha-D-glucose is the sole product of the 3,4-ketoisomerase reaction catalyzed by Tyl1a/QdtA-type enzymes, which explicitly discriminate between C-3 and C-4 keto positions [1][2]. Neither the precursor dTDP-D-glucose nor the isomeric dTDP-4-dehydro-6-deoxy-alpha-D-glucose can serve as substrates for the downstream C-3 aminotransferase TylB, which exclusively recognizes the 3-keto configuration [3]. Furthermore, the analogous dTDP-3-dehydro-6-deoxy-alpha-D-galactose epimer is processed by a distinct aminotransferase that installs an amino group at C-3 of the galacto-configured sugar, underscoring the precise stereoelectronic requirements that preclude generic interchange [4].

dTDP-4-dehydro-6-deoxy-α-D-glucose: No detectable transamination by TylB; 4-keto isomer cannot substitute.
dTDP-D-glucose: Not processed by the 3,4-ketoisomerase; fails to enter the pathway.
dTDP-3-dehydro-6-deoxy-α-D-galactose epimer: Recognized by a distinct transaminase (QdtB); stereochemistry mismatch.

Quantitative Differentiation of dTDP-3-dehydro-6-deoxy-alpha-D-glucose from Its Closest Analogs


Isomerase Substrate Specificity: Tyl1a Exclusively Converts the 4-Keto to the 3-Keto Intermediate

The enzyme Tyl1a (TDP-4-keto-6-deoxy-D-glucose-3,4-ketoisomerase) catalyzes the isomerization of dTDP-4-dehydro-6-deoxy-alpha-D-glucose to dTDP-3-dehydro-6-deoxy-alpha-D-glucose with a steady-state kcat of 0.35 ± 0.02 s⁻¹ and a Km of 180 ± 30 μM as determined by HPLC-based time-course analysis at 25°C, pH 7.5 [1]. The same enzyme exhibits no detectable activity toward dTDP-D-glucose (no conversion) and shows a >10-fold reduction in catalytic efficiency when challenged with the CDP-linked analog CDP-4-keto-6-deoxy-D-glucose (kcat 0.027 s⁻¹, Km 240 μM) [1]. This position-specific and nucleotide-selective conversion ensures a committed step toward D-mycaminose biosynthesis.

Isomerase kinetics
Head-to-head
~17-fold higher catalytic efficiency for dTDP- vs. CDP-linked substrate
Supports dTDP-linked substrate preference
Steady-state HPLC kinetics at 25°C
Ketoisomerase Substrate specificity Deoxysugar biosynthesis

C-3 Aminotransferase Specificity: TylB Discriminates Between 3-Keto and 4-Keto Substrates

The C-3 aminotransferase TylB (TDP-3-keto-6-deoxy-D-glucose 3-aminotransferase) couples with Tyl1a to produce TDP-3-amino-3,6-dideoxy-D-glucose. In coupled assays containing 28.5 μM Tyl1a, 10 μM TylB, and 1 mM dTDP-4-dehydro-6-deoxy-D-glucose (substrate for Tyl1a), quantitative conversion to the 3-amino product was observed, confirming that TylB exclusively accepts the 3-keto intermediate [1]. However, when dTDP-4-dehydro-6-deoxy-alpha-D-glucose was incubated with TylB alone, no transamination product was detected, demonstrating absolute specificity for the 3-keto moiety [1]. In contrast, the isomeric dTDP-3-dehydro-6-deoxy-alpha-D-galactose is processed by a distinct transaminase (QdtB) with an estimated Km of 450 μM for the galacto-configured substrate [2].

Aminotransferase specificity
Cross-study
TylB: >90% conversion with 3-keto; 0% with 4-keto
3-keto configuration is essential for transamination
Coupled Tyl1a-TylB assay evidence
Aminotransferase Substrate recognition Mycaminose biosynthesis

Pathway Diversion: The 3-Keto Intermediate Commits Carbon Flux Away from dTDP-L-Rhamnose Formation

The isomerization of dTDP-4-dehydro-6-deoxy-alpha-D-glucose to dTDP-3-dehydro-6-deoxy-alpha-D-glucose represents a key metabolic branchpoint. The 4-keto intermediate is universally channeled toward dTDP-L-rhamnose by NADPH-dependent reductases (RmlC/D). By contrast, formation of the 3-keto isomer irreversibly diverts carbon flux into D-mycaminose and related 3-amino sugars [1]. In Streptomyces fradiae, Tyl1a expression levels dynamically regulate this branch: overexpression of Tyl1a reduces rhamnose incorporation into secondary metabolites by >60% in favor of mycaminose production [2]. The dTDP-3-dehydro-6-deoxy-alpha-D-glucose isomer thus functions as a regulatory gatekeeper, a role that no other intermediate in the pathway can fulfill.

Metabolic branching
Context-dependent
>60% reduction in rhamnose incorporation upon Tyl1a overexpression
Diverts carbon flux toward 3-amino sugars
In vivo S. fradiae metabolic engineering model
Metabolic branching Metabolic flux Deoxysugar diversification

Chemoenzymatic Accessibility: Only the 3-Keto Isomer Serves as a Viable Substrate for Deoxysugar Diversification

The relaxed substrate specificity of Tyl1a allows processing of C-2 deoxygenated substrates, but the product must retain the 3-keto configuration for subsequent transamination [1]. In preparative-scale chemoenzymatic synthesis, dTDP-3-dehydro-6-deoxy-alpha-D-glucose can be enzymatically converted to dTDP-3-amino-3,6-dideoxy-D-glucose with a conversion yield of >95% at 1 mM substrate concentration, as monitored by HPLC (retention time 13.7 min) [1]. By contrast, attempts to use dTDP-4-dehydro-6-deoxy-alpha-D-glucose directly with the transaminase (bypassing isomerase) result in zero conversion [1]. Furthermore, the 3-keto intermediate can be trapped in situ with L-glutamate to drive the equilibrium toward amine formation, a feature not available with the 4-keto isomer [2].

Chemoenzymatic conversion
Head-to-head
>95% conversion to 3-amino product vs. 0% with 4-keto
3-keto intermediate required for preparative synthesis
Preparative HPLC, coupled enzyme system
Chemoenzymatic synthesis Sugar nucleotide Glycorandomization

Procurement-Driven Application Scenarios for dTDP-3-dehydro-6-deoxy-alpha-D-glucose


In Vitro Reconstitution of D-Mycaminose Biosynthetic Pathway for Antibiotic Precursor Production

Researchers engineering the D-mycaminose pathway for macrolide antibiotic semi-synthesis require dTDP-3-dehydro-6-deoxy-alpha-D-glucose as the sole substrate for the TylB aminotransferase coupling step [1]. The >95% chemoenzymatic conversion efficiency at preparative scale makes this compound the preferred starting material over the 4-keto analog, which yields zero transamination product.

Glycorandomization and Deoxysugar Library Construction via Biocatalytic Diversification

The relaxed specificity of the 3,4-ketoisomerase Tyl1a toward C-2 modified substrates [1] positions dTDP-3-dehydro-6-deoxy-alpha-D-glucose as an entry point for generating diverse 3-amino-3,6-dideoxyhexoses. Industrial labs conducting glycorandomization for novel glycosylated natural products should procure this intermediate to exploit the bifurcating enzymatic cascade that produces mycaminose, desosamine, and related amino-sugars.

Metabolic Engineering of Streptomyces Hosts for Redirecting Carbon Flux Away from Rhamnose

Metabolic engineers aiming to enhance production of 3-amino-3,6-dideoxyhexose-containing metabolites in Streptomyces expression systems can use dTDP-3-dehydro-6-deoxy-alpha-D-glucose as a pathway standard to calibrate Tyl1a expression levels, which can diminish rhamnose incorporation into target natural products by >60% [2]. The compound serves as a critical analytical reference for monitoring branchpoint flux via LC-MS.

Biochemical Characterization of Novel 3-Ketoreductases and C-3 Aminotransferases

Enzymologists characterizing newly discovered aminotransferases or ketoreductases active on nucleotide-sugar substrates rely on dTDP-3-dehydro-6-deoxy-alpha-D-glucose as a probe for C-3 specificity. Its distinct HPLC retention time and m/z signature (Monoisotopic Mass 546.06519) [3] enable unambiguous product identification, and its exclusive reactivity with TylB-type enzymes [1] provides a built-in negative control for enzyme annotation studies.

Application
Selection Property
Validation Focus
Pathway reconstitution studies
Conversion efficiency (reported >95%)
Aminotransferase coupling fidelity
Glycorandomization research
Isomerase substrate promiscuity
3-amino sugar diversification
Metabolic flux engineering
Branchpoint regulation capacity
LC-MS rhamnose/mycaminose ratio
Enzyme characterization assays
C-3 keto reactivity profile
Enzyme specificity and product identity
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